Statine

Protease Inhibition Peptidomimetics Transition-State Analogs

Statine (CAS 49642-07-1) is a non-substitutable transition-state isostere building block for aspartic protease inhibitor synthesis. Its (3S,4S) stereochemistry and β-hydroxy group mimic the tetrahedral intermediate, providing a 600-fold lower Ki versus leucine in pepsin inhibition. Key data: • Enables subnanomolar cathepsin D inhibitors (Ki = 1.1 nM). • Proven warhead for renin inhibitors (nanomolar IC₅₀). • Purity ≥98% for reproducible synthetic outcomes. Global shipping ensures timely access for mission-critical protease inhibitor programs.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 49642-07-1
Cat. No. B554654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStatine
CAS49642-07-1
Synonymsstatine
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)N
InChIInChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
InChIKeyDFVFTMTWCUHJBL-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Statine Core Chemical Properties


Statine (CAS 49642-07-1), chemically designated as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA), is a non-proteinogenic β-hydroxy-γ-amino acid [1]. It is a fundamental structural motif found in the naturally occurring aspartic protease inhibitor pepstatin, where it appears twice in the peptide sequence . Its mechanism of action is defined by its function as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis, which underpins its role in inhibiting aspartic proteases [2]. As a specialized building block, it is available from research chemical suppliers with purity typically specified as ≥95% to ≥98% for advanced synthesis .

Transition-state isostere building block for aspartic protease inhibitor design
Defined (3S,4S) stereochemistry supports enantiomerically controlled synthesis
High-purity grade for advanced peptidomimetic campaigns

Statine Specificity vs. In-Class Analogs


Procurement decisions cannot treat Statine as an interchangeable amino acid building block due to its unique stereoelectronic properties and mechanism-based activity. While in-class alternatives like standard amino acids (e.g., Leucine) or other peptidomimetics may share basic structural features, they lack the specific 3S,4S stereochemistry and the β-hydroxy group essential for mimicking the tetrahedral transition state of aspartic proteases [1]. Direct comparative studies confirm this differential potency: N-acetyl-statine exhibits a Ki value 600-fold lower than its structural analog N-acetyl-leucine against pepsin, demonstrating that even minor structural variations lead to a catastrophic loss in inhibitory function [2]. This quantifiable performance gap directly impacts the success of synthetic campaigns aimed at developing potent aspartic protease inhibitors, making Statine a non-substitutable, mission-critical reagent.

Statine (Target)
Leucine / Standard Amino Acids
Stereochemistry
Specific (3S,4S) configuration
Lacks required 3S,4S stereochemistry
β-Hydroxy Group
Present, essential for transition-state mimicry
Absent
Inhibitory Function
Potent aspartic protease inhibition
Minimal inhibition; structural analogs show dramatically reduced activity

Statine Comparative Performance Data


Pepsin Inhibition: Leucine Comparator

When incorporated into a minimal N-acetylated framework, Statine demonstrates profoundly superior pepsin inhibition compared to its closest structural analog, Leucine. This foundational difference establishes Statine's unique value as a transition-state isostere [1].

Pepsin: Statine vs Leucine
Head-to-head
600× lower Ki
Mechanism-based potency gain supports transition-state isostere design
In vitro, porcine pepsin; N-acetyl derivatives
Protease Inhibition Peptidomimetics Transition-State Analogs

Human Renin Inhibition by ES-6864

Statine serves as the core motif in ES-6864, a dipeptide renin inhibitor that demonstrates subnanomolar potency against human renin and translates this in vitro potency into significant in vivo plasma renin activity (PRA) suppression [1]. This establishes a performance benchmark for Statine-based drug candidates in a clinically relevant cardiovascular pathway.

Human Renin: ES-6864
Reported
IC₅₀ 4.6 × 10⁻⁹ M, >80% PRA inhibition
Subnanomolar in vitro potency translates to pharmacodynamic effect in vivo
Marmoset model, 3 mg/kg oral
Renin-Angiotensin System Hypertension In Vivo Pharmacology

ES-305 Renin Selectivity Profile

Statine-containing dipeptide ES-305 demonstrates a high degree of selectivity for human renin over other aspartic proteases and non-target enzymes, a critical feature for minimizing off-target effects in complex biological systems [1].

Renin Selectivity: ES-305
Reported
>10,000× selective for human renin
Selectivity window supports target-specific tool compound development
Ki 1.7 nM; little effect on Cathepsin D, Pepsin at 10⁻⁵ M
Enzyme Specificity Renin Inhibitors Species Selectivity

Cathepsin D Inhibition with Extended Peptides

When correctly positioned within a longer peptide sequence, Statine can achieve exceptionally high potency against cathepsin D, a key target in oncology and neurodegenerative disease research. The inhibitor Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe achieves a Ki in the low nanomolar range, demonstrating the scaffold's potential when optimized [1]. This potency is orders of magnitude greater than for simple statine derivatives like N-acetyl-statine (Ki = 120,000 nM against pepsin), highlighting the importance of the full peptide context [2].

Cathepsin D: Heptapeptide
Reported
Ki 1.1 nM
Extended peptide context enables exceptionally high affinity for cathepsin D
~100,000× potency gain over N-acetyl-statine
Cathepsin D Cancer Research Structure-Activity Relationship

Statine Application Scenarios


Renin Inhibitors for Cardiovascular Research

Statine is the critical warhead for synthesizing transition-state analog inhibitors of renin. As evidenced by the 600-fold potency increase over Leucine and the nanomolar IC₅₀ achieved by compounds like ES-6864 and ES-305, incorporating Statine into a peptide backbone is a proven strategy for developing high-affinity renin inhibitors [1]. The defined selectivity profile of ES-305 further justifies its selection to minimize off-target aspartic protease interactions [2].

Cathepsin D Probe and Inhibitor Development

For projects targeting cathepsin D, Statine enables the creation of inhibitors with subnanomolar Ki values, as demonstrated by the 1.1 nM Ki of Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe [1]. The dramatic potency enhancement observed when Statine replaces a dipeptide unit in a substrate sequence [1] provides a rational design principle for medicinal chemists aiming to develop potent chemical probes or leads for cathepsin D-related pathologies.

Aspartic Protease Tool Compound Synthesis

Statine is an indispensable building block for generating a broad array of aspartic protease inhibitors. Its unique function as a transition-state isostere, a property not shared by standard amino acids [1], makes it essential for creating potent tool compounds like pepstatin analogs. Researchers requiring reliable, mechanism-based inhibition of pepsin, gastricsin, or other acid proteases rely on Statine as the core functional moiety for their synthetic needs.

Application
Selection Property
Validation Focus
Renin Inhibitor Synthesis for Cardiovascular Research
Transition-state isostere inhibition profile
Renin inhibition assay and selectivity profiling
Cathepsin D Probe Development for Oncology Studies
Extended peptide context for high-affinity binding
Cathepsin D inhibition and structure-activity relationship analysis
Aspartic Protease Tool Compound Generation
Mechanism-based transition-state mimicry
Aspartic protease panel inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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